molecular formula C6H5F7O3 B14752338 4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid CAS No. 356-31-0

4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid

Cat. No.: B14752338
CAS No.: 356-31-0
M. Wt: 258.09 g/mol
InChI Key: MQQQKVVUUWEUMD-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid is a fluorinated organic compound with the molecular formula C6H5F7O3. It is known for its unique chemical properties due to the presence of multiple fluorine atoms, which impart high stability and resistance to degradation. This compound is used in various scientific research applications, particularly in environmental testing and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method includes the reaction of hexanoic acid with fluorinating agents under controlled conditions to introduce the fluorine atoms at specific positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, such as ketones, alcohols, and substituted hexanoic acids .

Scientific Research Applications

4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid involves its interaction with molecular targets through its fluorinated functional groups. The presence of multiple fluorine atoms enhances its binding affinity to specific targets, leading to various biochemical effects. The pathways involved include interactions with enzymes and receptors that are sensitive to fluorinated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5,6,6,6-Heptafluoro-3-hydroxyhexanoic acid is unique due to the presence of both hydroxyl and multiple fluorine atoms, which impart distinct chemical and physical properties. This combination makes it particularly useful in applications requiring high stability and resistance to degradation .

Properties

CAS No.

356-31-0

Molecular Formula

C6H5F7O3

Molecular Weight

258.09 g/mol

IUPAC Name

4,4,5,5,6,6,6-heptafluoro-3-hydroxyhexanoic acid

InChI

InChI=1S/C6H5F7O3/c7-4(8,2(14)1-3(15)16)5(9,10)6(11,12)13/h2,14H,1H2,(H,15,16)

InChI Key

MQQQKVVUUWEUMD-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)O)C(=O)O

Origin of Product

United States

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